Physicochemical properties of 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid
Physicochemical properties of 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid
Introduction
In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a cornerstone of successful development.[1][2][3] These intrinsic characteristics—solubility, acidity, and lipophilicity—govern a molecule's journey through biological systems, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[4] This guide provides a comprehensive technical overview of 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid, a molecule of interest within the broader class of quinoline derivatives, which are known for their wide range of biological activities.[5]
While specific experimental data for this exact molecule is not extensively published, this paper will serve as a predictive and methodological guide for researchers. We will explore its anticipated physicochemical profile based on its structural motifs and provide detailed, field-proven protocols for its empirical determination. The focus is on the causality behind experimental choices, ensuring that the described methodologies are robust and self-validating.
Molecular Structure and Calculated Properties
The foundational step in characterizing any new chemical entity is to understand its structure and fundamental properties.
Structure:
Calculated Properties Summary:
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄N₂O₄S | - |
| Molecular Weight | 322.34 g/mol | - |
| Predicted XLogP3 | 1.9 | PubChemLite[6] |
Note: These values are computationally derived and await experimental verification.
Core Physicochemical Properties: A Deeper Dive
The interplay of a molecule's properties dictates its behavior. For 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid, the quinoline core, the acidic carboxylic acid, and the pyrrolidine-1-sulfonyl group are the primary determinants of its physicochemical character.
Aqueous Solubility
Aqueous solubility is a critical parameter, as a drug must be in solution to be absorbed and exert its therapeutic effect.[7][8] The solubility of this compound is expected to be highly pH-dependent due to the presence of the carboxylic acid group.[9]
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In Acidic Media (pH < pKa): The carboxylic acid will be protonated and neutral, leading to lower aqueous solubility. The molecule's solubility will be primarily dictated by the crystalline structure and the lipophilic nature of the quinoline and sulfonyl-pyrrolidine moieties.
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In Basic Media (pH > pKa): The carboxylic acid will be deprotonated to form a carboxylate salt, which is significantly more polar and thus expected to have much higher aqueous solubility.[9]
Anticipated Solubility Profile:
| Condition | Expected Solubility | Rationale |
| pH 2.0 (Simulated Gastric Fluid) | Low | Carboxylic acid is protonated (neutral). |
| pH 7.4 (Physiological pH) | Moderate to High | Carboxylic acid is mostly deprotonated (anionic). |
| Aqueous Buffers | pH-dependent | Ionization state of the carboxylic acid. |
Acidity (pKa)
The acid dissociation constant (pKa) quantifies the acidity of a functional group. It is the pH at which the group is 50% ionized and 50% non-ionized.[3] This value is crucial for predicting a compound's behavior in different physiological compartments.
-
Carboxylic Acid pKa: The parent quinoline-4-carboxylic acid has a pKa around 4.8. The 6-sulfonyl group is strongly electron-withdrawing, which will stabilize the carboxylate anion and thus increase the acidity (lower the pKa) of the carboxylic acid group, likely into the 3.5-4.5 range.
-
Pyrrolidine Nitrogen: The nitrogen in the pyrrolidine ring is part of a sulfonamide linkage. Sulfonamide nitrogens are generally not basic, with pKa values for the conjugate acid being very low (typically < 0). Therefore, this nitrogen will not be protonated under physiological conditions.
Understanding the pKa is essential as it directly influences solubility, lipophilicity (logD), and the potential for interactions with biological targets.[10]
Lipophilicity (logP and logD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key factor in its ability to cross biological membranes.[2] It is a delicate balance; too low, and the compound may not be absorbed, too high, and it may have poor solubility and be prone to metabolic clearance and toxicity.[1]
-
logP (Partition Coefficient): This measures the distribution of the neutral form of the molecule between octanol and water. The predicted XLogP3 of 1.9 suggests a moderate lipophilicity for the neutral species.
-
logD (Distribution Coefficient): This is the effective lipophilicity at a given pH, accounting for all ionic and neutral species. For an acidic compound like this one, the logD will be close to the logP at low pH and will decrease significantly as the pH increases above the pKa, due to the formation of the more water-soluble carboxylate anion.
Experimental Protocols for Physicochemical Characterization
To move from prediction to empirical data, the following robust, high-throughput methods are recommended.
Protocol 1: Thermodynamic Solubility Assessment via Shake-Flask Method
This is the gold-standard method for determining equilibrium solubility.[11]
Methodology:
-
Preparation: Prepare a series of buffers (e.g., pH 2.0, 5.0, 7.4).
-
Addition of Compound: Add an excess amount of the solid compound to a known volume of each buffer in a sealed vial. This ensures that a saturated solution is formed in equilibrium with the solid phase.[11]
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The measured concentration is the thermodynamic solubility at that specific pH.
Workflow Diagram: Shake-Flask Solubility
Caption: Workflow for pKa determination via potentiometry.
Protocol 3: Lipophilicity (logP) Determination via RP-HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and resource-sparing alternative to the traditional shake-flask method for logP determination. [12][13]The method correlates a compound's retention time on a hydrophobic stationary phase with its lipophilicity. [14][15] Methodology:
-
System Setup: Use a C18 column and an isocratic mobile phase consisting of a buffer (e.g., phosphate buffer at a pH where the compound is neutral) and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration: Prepare a set of reference standards with known logP values that span the expected logP of the test compound. Inject each standard and record its retention time (t_R).
-
Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time (determined by injecting a non-retained compound like uracil).
-
Generate Standard Curve: Plot the known logP values of the standards against their calculated log k' values. Perform a linear regression to obtain the equation of the line. [15]5. Analyze Test Compound: Inject the test compound under the identical chromatographic conditions and determine its retention time and capacity factor.
-
Calculate logP: Interpolate the log k' of the test compound into the linear regression equation from the standard curve to calculate its logP value. [15] Workflow Diagram: RP-HPLC logP Determination
Caption: Workflow for logP estimation using RP-HPLC.
Conclusion
6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid is an ionizable molecule with predicted moderate lipophilicity and pH-dependent aqueous solubility. The presence of a strongly acidic carboxylic acid group and a lipophilic sulfonyl-pyrrolidine moiety creates a physicochemical profile that is highly sensitive to pH. An accurate, empirical determination of its solubility, pKa, and lipophilicity using the standardized protocols outlined in this guide is an indispensable step. The resulting data will provide critical insights, enabling informed decisions in hit-to-lead optimization, formulation development, and the overall progression of this compound as a potential drug candidate. The principles and methodologies detailed herein represent a robust framework for the physicochemical characterization of novel chemical entities in any drug discovery program.
References
- A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in Expanding in Silico Training D
- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
- A robust, viable, and resource sparing HPLC-based logP method applied to common drugs.
- Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI.
- Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chrom
- Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. PMC.
- Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PMC.
- physicochemical property of drug molecules with respect to drug actions.
- Importance of Physicochemical Properties In Drug Discovery. Research Article.
- Compound solubility measurements for early drug discovery.
- Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.
- The role of physicochemical and topological parameters in drug design. Frontiers.
- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
- Development of Methods for the Determin
- Experimental and Computational Methods Pertaining to Drug Solubility.
- Protocol for Determining pKa Using Potentiometric Titration.
- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.
- Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-W
- Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Medicinal Chemistry Letters.
- Addressing solubility problems with quinoline-4-carboxylic acid deriv
- 6-(pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline. PubChemLite.
- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
Sources
- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 3. jbino.com [jbino.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - 6-(pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline (C13H18N2O2S) [pubchemlite.lcsb.uni.lu]
- 7. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifechemicals.com [lifechemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. DSpace [archive.hshsl.umaryland.edu]
- 13. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry [mdpi.com]
- 15. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
